2,2'-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid

Beschreibung

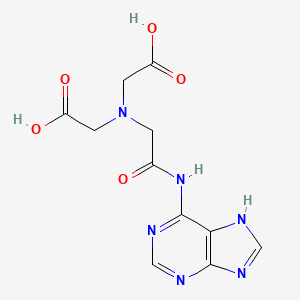

2,2'-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid is a purine-derived compound featuring a 1H-purin-6-yl core linked via an amide bond to an ethylenediamine backbone, which is further substituted with two acetic acid groups. The purine moiety suggests similarities to nucleotides, making it relevant for interactions with DNA/RNA-processing enzymes or receptors. The diacetic acid groups enhance solubility and metal-binding capacity, which may be leveraged in therapeutic or diagnostic applications .

Eigenschaften

CAS-Nummer |

142210-17-1 |

|---|---|

Molekularformel |

C11H12N6O5 |

Molekulargewicht |

308.25 g/mol |

IUPAC-Name |

2-[carboxymethyl-[2-oxo-2-(7H-purin-6-ylamino)ethyl]amino]acetic acid |

InChI |

InChI=1S/C11H12N6O5/c18-6(1-17(2-7(19)20)3-8(21)22)16-11-9-10(13-4-12-9)14-5-15-11/h4-5H,1-3H2,(H,19,20)(H,21,22)(H2,12,13,14,15,16,18) |

InChI-Schlüssel |

DSVXUAFUKQJQTA-UHFFFAOYSA-N |

Kanonische SMILES |

C1=NC2=C(N1)C(=NC=N2)NC(=O)CN(CC(=O)O)CC(=O)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the reaction of a purine derivative with a diacetic acid derivative under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions where certain groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized purine derivatives, while substitution reactions can introduce new functional groups into the molecule.

Wissenschaftliche Forschungsanwendungen

2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and nucleic acids.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and as a diagnostic tool.

Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Wirkmechanismus

The mechanism by which 2,2’-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound can modulate the activity of these targets through various pathways, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- The diacetic acid groups in the target compound may enhance metal-binding efficiency compared to mono-acetic acid derivatives .

Heterocyclic Compounds with Diacetic Acid Moieties

Compounds with diacetic acid groups attached to diverse heterocycles highlight functional versatility:

| Compound Name | Core Structure | Key Features | Biological Activity | Reference |

|---|---|---|---|---|

| 2,2'-{[(6-Iodo-1H-benzimidazol-2-yl)methyl]azanediyl}diacetic acid | Benzimidazole | Iodo substituent, diacetic acid | Antimicrobial, antitumor (predicted) | |

| 2-(4-(Ethylsulfonyl)-6-oxo-3-phenylpyridazin-1(6H)-yl)acetic acid | Pyridazine | Ethylsulfonyl, phenyl | COX-2 inhibition |

Key Findings :

- The benzimidazole derivative () exhibits antimicrobial activity, suggesting the target compound’s diacetic acid groups could similarly enhance bioactivity.

- Pyridazine-based analogues () demonstrate the importance of sulfonyl groups for enzyme targeting, a feature absent in the purine-based target compound.

Diacetic Acid Chelators

Compounds with diacetic acid groups are often employed in metal chelation:

| Compound Name | Structure | Application | Reference |

|---|---|---|---|

| (S)-2,2'-((5-Amino-1-carboxypentyl)azanediyl)diacetic acid | Lysine backbone | Transition metal chelation (e.g., Ni²⁺, Cu²⁺) |

Comparison :

- The lysine-based chelator () shows high affinity for transition metals, a property likely shared by the target compound due to its diacetic acid groups.

- The purine core in the target compound may enable dual functionality: chelation and nucleotide-like interactions .

Research Findings and Unique Properties

- The diacetic acid groups may enhance these effects by improving solubility and target binding .

- Synthesis : Similar compounds are synthesized via multi-step reactions, including amide coupling and nucleophilic substitution (e.g., ). Industrial-scale production would require optimization of these steps.

- Uniqueness: The combination of a purine core with diacetic acid groups distinguishes this compound from other chelators or nucleotide analogues. This hybrid structure positions it for applications in targeted drug delivery or diagnostic imaging .

Biologische Aktivität

2,2'-((2-((1H-Purin-6-yl)amino)-2-oxoethyl)azanediyl)diacetic acid is a complex organic compound notable for its unique structural features, particularly its purine moiety. This compound has garnered attention in medicinal chemistry due to its potential therapeutic applications and biological activities. Understanding its biological activity is crucial for exploring its utility in drug development.

Chemical Structure and Properties

The molecular formula of this compound is C11H12N6O5, with a molecular weight of approximately 308.25 g/mol. The structure incorporates several functional groups, including amino, carboxylic acid, and oxo groups, which contribute to its reactivity and interaction with biological systems .

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its purine structure. Compounds with similar purine structures often exhibit a range of biological activities, including:

- Antiviral Activity : Many purine derivatives are known to inhibit viral replication.

- Anticancer Properties : Some studies suggest that purine analogs can interfere with DNA synthesis in cancer cells.

- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in nucleotide metabolism.

Interaction Studies

Research has focused on the binding affinity of this compound with key biological targets. Preliminary studies indicate that the compound interacts with enzymes such as:

| Enzyme | Target Action | Reference |

|---|---|---|

| Dipeptidase | Inhibition of peptide hydrolysis | Ongoing research |

| Nucleoside Kinase | Potential substrate mimicry | Ongoing research |

| DNA Polymerase | Inhibition of DNA synthesis | Ongoing research |

These interactions are critical for understanding the pharmacodynamics and pharmacokinetics of the compound.

Case Studies

Several case studies have highlighted the biological effects of similar compounds:

- Antiviral Activity : A study demonstrated that purine derivatives significantly inhibited the replication of certain viruses, suggesting a possible role for this compound in antiviral therapies.

- Anticancer Research : Analogous compounds have shown promise in preclinical models for their ability to induce apoptosis in cancer cells by interfering with nucleotide metabolism.

- Enzyme Interaction : Investigations into enzyme inhibition have revealed that structurally similar compounds can effectively inhibit dipeptidases and nucleoside kinases, indicating a potential pathway for this compound.

Comparative Analysis

To further understand the uniqueness of this compound, it is useful to compare it with other related compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 2-Amino-6-(hydroxymethyl)-9H-purine | C6H7N5O3 | Contains an amino group; potential antiviral activity |

| Acyclovir | C13H18N5O4 | Well-known antiviral drug; structurally related |

| Guanine | C5H5N5O | Natural purine base; serves as a comparison for nucleobase interactions |

The unique combination of the diacetic acid moiety and the purine structure distinguishes this compound from others, potentially enhancing its bioactivity and therapeutic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.